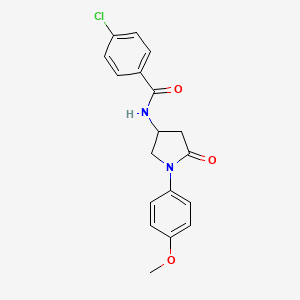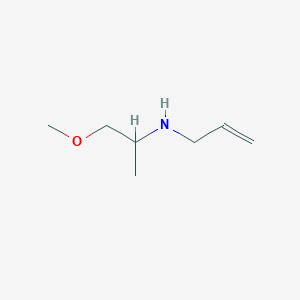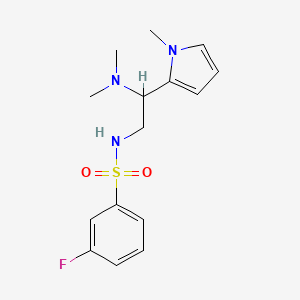
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzene ring (a six-membered ring with alternating double bonds), a pyrrole ring (a five-membered ring with one nitrogen atom), and a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the dimethylamino group, and the attachment of the sulfonamide group. The exact synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene and pyrrole rings would likely contribute to the compound’s stability and reactivity.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. The benzene ring might undergo electrophilic aromatic substitution reactions, while the pyrrole ring might undergo reactions at the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure.科学的研究の応用
Photoaffinity Labeling
Photoaffinity labeling is a technique used to study protein-ligand interactions. A study demonstrated the use of p-Dimethylaminobenzene diazonium fluoroborate, a compound related to the class of N-dimethylaminobenzenesulfonamide derivatives, as a potential photoaffinity labeling reagent. It was shown to inactivate acetylcholinesterase via irradiation-induced electrophilic species formation or energy transfer reaction, indicating its utility in enzyme interaction studies (Goeldner & Hirth, 1980).
Imaging Techniques in Medical Diagnostics
In the context of Alzheimer's disease, derivatives of N-dimethylaminobenzenesulfonamide, such as [18F]FDDNP, have been used in positron emission tomography (PET) imaging to identify and monitor the progression of neurofibrillary tangles and beta-amyloid plaques in patients' brains. This application underscores the importance of such compounds in developing diagnostic tools for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Nonlinear Optical Properties
Research on 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, including those with benzenesulfonate, has highlighted their significance in nonlinear optical materials due to their excellent second-order nonlinear optical properties. Such studies are pivotal for advancing optical technologies and materials science (Ogawa et al., 2008).
Chromatography
In analytical chemistry, N-dimethylaminomethylene derivatives have been used for gas-liquid chromatography of primary sulfonamides. These derivatives exhibit favorable chromatographic properties and can be prepared at the submicrogram level, highlighting the role of N-dimethylaminobenzenesulfonamide derivatives in analytical methodologies (Vandenheuvel & Gruber, 1975).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a drug, it might have side effects or toxicities.
将来の方向性
The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a drug, researchers might study its efficacy and safety in clinical trials.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound might be different. For more accurate information, please refer to specific studies or papers on this compound. If you have access to a specific paper or source, I’d be happy to help analyze it.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-18(2)15(14-8-5-9-19(14)3)11-17-22(20,21)13-7-4-6-12(16)10-13/h4-10,15,17H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZLNVFNPNACTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

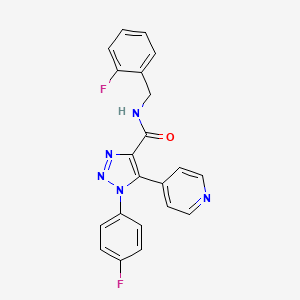
![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)
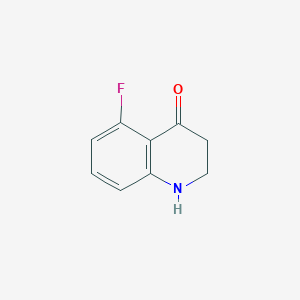
![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)
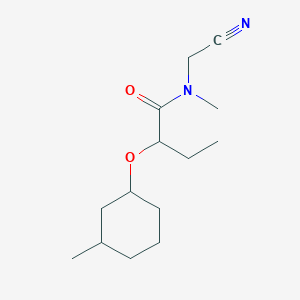
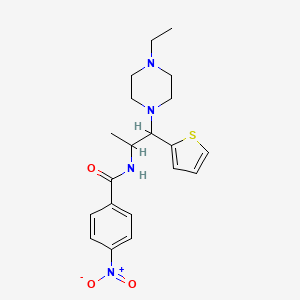
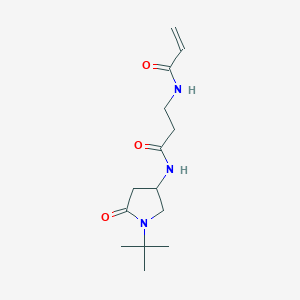
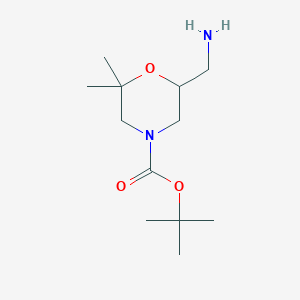
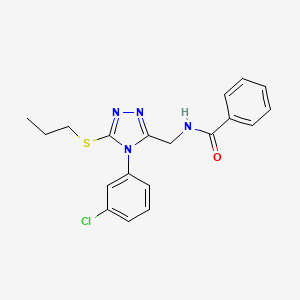
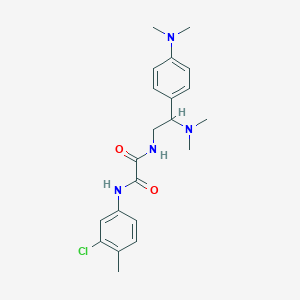
![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)
